Continuous Flow Microchannel vs. Traditional Batch Reactor: Purity and Yield Improvement
In a direct head-to-head comparison within the same patent disclosure, continuous flow microchannel synthesis delivered 3-acetyl-3-chlorodihydrofuran-2(3H)-one with 99.3 % purity (GC) and 95.4 % isolated yield versus the traditional batch chlorination process that achieved only ~90 % crude purity and ~85 % yield after distillation [1]. The microchannel process also reduced reaction time from 2–6 hours to 10 seconds–5 minutes [2].
| Evidence Dimension | Reaction efficiency – product purity and isolated yield |
|---|---|
| Target Compound Data | Continuous flow: purity 99.3 % (GC), yield 95.4 % (Example 1) [2] |
| Comparator Or Baseline | Traditional batch: purity ~90 % (crude), yield ~85 % after distillation (Comparative Example 1) [2] |
| Quantified Difference | Purity: +9.3 percentage points; Yield: +10.4 percentage points; Reaction time: reduced from hours to seconds–minutes |
| Conditions | α-Acetyl-γ-butyrolactone feed 100 g/h, Cl₂ 55.3 g/h (1:1 molar ratio), 20 °C, 0.5 MPa, 90 sec residence time in microchannel reactor; batch comparator: Cl₂ gas in stirred reactor, 12 °C, 2 h |
Why This Matters
For industrial procurement, a 10-percentage-point yield gain directly translates to lower unit cost per kg of active intermediate, while higher purity minimizes downstream purification burden in prothioconazole manufacturing.
- [1] Patent CN-202210135314. Continuous flow microchannel reaction process for α-chloroacetyl-γ-butyrolactone. Filed 2022-02-14, published 2022-05-07. Available at: http://www.xjishu.com/zhuanli/27/202210135314.html View Source
- [2] Patent CN-202210135314. Examples 1–4 and Comparative Example 1. Lines 30–50. Available at: http://www.xjishu.com/zhuanli/27/202210135314.html View Source
